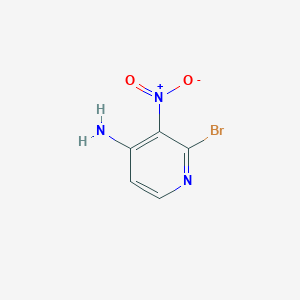

2-Bromo-3-nitropyridine-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZOXEVQBKIVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516051 | |

| Record name | 2-Bromo-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-14-9 | |

| Record name | 2-Bromo-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-3-nitropyridine-4-amine physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3-nitropyridine-4-amine

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No. 84487-14-9). It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document consolidates available data, outlines plausible experimental protocols for its synthesis and analysis, and presents key information in a structured format.

Compound Identification

This compound is a substituted pyridine derivative. The presence of amino, bromo, and nitro functional groups on the pyridine ring imparts specific reactivity, making it a valuable building block in organic synthesis.

| Identifier | Value |

| IUPAC Name | 2-Bromo-3-nitropyridin-4-amine |

| CAS Number | 84487-14-9[1][2][3] |

| Molecular Formula | C₅H₄BrN₃O₂[4][5] |

| Molecular Weight | 218.01 g/mol [4][5] |

| InChI Key | WCHFLLNYYVWJEI-UHFFFAOYSA-N[4] |

| SMILES | NC1=C(Br)C(--INVALID-LINK--[O-])=CN=C1 |

Physical and Chemical Properties

Experimental data for many physical properties of this compound are not widely reported in peer-reviewed literature. The following table includes available data from vendor and predicted sources.

| Property | Value | Source |

| Appearance | Yellow solid | Vendor Data[4] |

| Physical Form | Solid | Vendor Data |

| Boiling Point | 309.1±37.0 °C | Predicted[4] |

| Density | 1.929±0.06 g/cm³ | Predicted[4] |

| pKa | 1.31±0.47 | Predicted[4] |

| Storage Temperature | 2-8°C, under inert atmosphere, keep in dark place | Vendor Data[4] |

Spectroscopic Data

While comprehensive, experimentally verified spectroscopic data for this compound is limited, the following tables present predicted data and data from closely related analogs to provide a foundational understanding.[6]

Table 3.1: Predicted ¹H and ¹³C NMR Data [6]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.2-8.4 | d | H-6 |

| ~7.0-7.2 | d | H-5 | |

| ~6.5-7.0 | br s | NH₂ | |

| ¹³C NMR | ~158-160 | - | C-2 |

| ~150-152 | - | C-6 | |

| ~135-137 | - | C-3 | |

| ~110-112 | - | C-4 | |

| ~110-112 | - | C-5 |

Table 3.2: Predicted Infrared (IR) Spectroscopy Data [6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (amino group) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1640-1600 | Strong | N-H bending (amino group) |

Synthesis and Reactivity

The amino group is strongly activating and directs electrophiles, while the pyridine nitrogen is deactivating, especially under the acidic conditions required for nitration.[4] Therefore, precise control of temperature and reagent stoichiometry is critical.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound. These are adapted from procedures for structurally similar compounds.[5][8]

Synthesis Protocol: Nitration of 2-Amino-4-bromopyridine[9]

This protocol is adapted from a well-established procedure for the nitration of a similar substrate, 2-amino-5-bromopyridine.[8]

Materials:

-

2-amino-4-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

40% Sodium Hydroxide (NaOH) solution

-

Distilled Water

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

-

Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine to the stirred acid, ensuring the temperature is maintained below 5°C.[8]

-

Nitration: Pre-mix a nitrating solution of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture and add it dropwise to the reaction flask, maintaining the internal temperature below 5°C.[7]

-

Reaction Monitoring: Stir the mixture at low temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

-

Quenching: Once the reaction is complete, carefully pour the mixture onto 500 g of crushed ice with vigorous stirring.[8]

-

Neutralization & Isolation: Neutralize the acidic solution with a 40% NaOH solution to precipitate the product. Collect the yellow precipitate by vacuum filtration.

-

Purification: Wash the solid thoroughly with cold water until the washings are neutral. Dry the product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent like ethanol.[8]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)[5]

This reversed-phase HPLC method is suitable for assessing the purity of the final compound.

Instrumentation & Conditions:

-

System: Standard HPLC with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 50:50 (v/v) acetonitrile/water mixture.

-

Filtration: Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample onto the HPLC system. Purity is determined by the area percentage of the main peak in the resulting chromatogram.[5]

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy[7]

NMR spectroscopy is essential for structural confirmation.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence, covering a spectral width of 0-12 ppm.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary due to the low natural abundance of ¹³C.[6]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.[6]

Safety Information

This compound should be handled with appropriate safety precautions. While specific data for this isomer is scarce, related compounds are classified as hazardous. For 2-Amino-4-bromo-3-nitropyridine (CAS 84487-10-5), the following GHS information is provided:

| Category | Information |

| Signal Word | Warning[4] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |

Users should always consult the specific Safety Data Sheet (SDS) for the material being handled and use appropriate personal protective equipment (PPE).

References

- 1. 84487-14-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound, CAS No. 84487-14-9 - iChemical [ichemical.com]

- 3. rndmate.com [rndmate.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-3-nitropyridine-4-amine (CAS Number 84487-14-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-nitropyridine-4-amine, a key heterocyclic building block in medicinal chemistry. This document consolidates available data on its chemical and physical properties, outlines detailed synthetic and analytical protocols, and explores its applications in the development of bioactive molecules, particularly as a precursor to kinase inhibitors.

Core Properties and Data

This compound is a highly functionalized pyridine derivative. The strategic placement of its amino, bromo, and nitro groups offers multiple reactive sites, making it a versatile intermediate for the synthesis of complex molecular architectures.[1]

Compound Identification

| Identifier | Value |

| CAS Number | 84487-14-9 |

| IUPAC Name | 2-Bromo-3-nitropyridin-4-amine |

| Synonyms | 4-Amino-2-bromo-3-nitropyridine |

| Molecular Formula | C₅H₄BrN₃O₂[2] |

| Molecular Weight | 218.01 g/mol [2] |

| MDL Number | MFCD11656226[2] |

Physical and Chemical Properties

Experimental data for this compound is not extensively reported. The following table includes available vendor data and predicted values.

| Property | Value | Source |

| Appearance | Yellow solid | Vendor Data |

| Boiling Point | 309.1±37.0 °C | Predicted |

| Density | 1.929±0.06 g/cm³ | Predicted |

| pKa | 1.31±0.47 | Predicted |

| Storage Temperature | 2-8°C, under inert atmosphere, keep in dark place | Vendor Data |

Spectroscopic Data

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data [3]

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2-8.4 | d | ~5.0 | H-6 | |

| ~7.0-7.2 | d | ~5.0 | H-5 | |

| ~6.5-7.0 | br s | - | NH₂ | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| ~158-160 | C-2 | |||

| ~150-152 | C-6 | |||

| ~135-137 | C-3 | |||

| ~110-112 | C-4 | |||

| ~110-112 | C-5 |

Table 2: Predicted Infrared (IR) Spectroscopy Data [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (amino group) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1640-1600 | Strong | N-H bending (amino group) |

| 1550-1475 | Strong | N-O stretching (nitro group) |

| 1350-1280 | Strong | N-O stretching (nitro group) |

| 850-750 | Strong | C-H out-of-plane bending |

| 650-550 | Medium | C-Br stretching |

Synthesis and Reactivity

References

- 1. benchchem.com [benchchem.com]

- 2. CDK9 cyclin dependent kinase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

2-Bromo-3-nitropyridine-4-amine molecular formula and weight

This technical guide provides the core molecular formula and weight information for 2-Bromo-3-nitropyridine-4-amine, a substituted pyridine derivative relevant to researchers, scientists, and professionals in drug development. It is important to note the existence of isomers for this compound, which share the same molecular formula and weight but differ in the arrangement of their substituent groups. For clarity, data for the closely related isomer, 4-Bromo-3-nitropyridin-2-amine, is also presented.

Molecular Identity and Properties

The fundamental molecular characteristics of this compound and its isomer are summarized below. These compounds are utilized as intermediates in the synthesis of more complex molecules in medicinal chemistry and materials science.

| Identifier | This compound | 4-Bromo-3-nitropyridin-2-amine |

| IUPAC Name | 2-bromo-3-nitropyridin-4-amine | 4-bromo-3-nitropyridin-2-amine[1][2] |

| CAS Number | 84487-14-9[3] | 84487-10-5[1][2][4] |

| Molecular Formula | C₅H₄BrN₃O₂[3] | C₅H₄BrN₃O₂[1][2] |

| Molecular Weight | 218.01 g/mol [3] | 218.01 g/mol [1][2] |

Note on Isomers: While both compounds listed above share the identical molecular formula and consequently the same molecular weight, their structural differences, as indicated by their distinct IUPAC names and CAS numbers, lead to different chemical and physical properties. It is crucial for researchers to reference the specific CAS number to ensure the correct isomer is being used in experimental protocols.

The provided data is essential for stoichiometric calculations in chemical reactions and for the characterization of synthesized compounds. The presence of amino, bromo, and nitro groups on the pyridine ring imparts specific reactivity to these molecules, making them versatile building blocks in the development of new pharmaceutical agents.

References

Structural Characterization of 2-Bromo-3-nitropyridine-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 2-Bromo-3-nitropyridine-4-amine, a substituted pyridine derivative with significant potential in medicinal chemistry and materials science.[1] Due to its specific arrangement of amino, bromo, and nitro functional groups, this compound serves as a versatile building block for the synthesis of novel heterocyclic compounds and active pharmaceutical ingredients.[2] This document outlines the key spectroscopic techniques for structural elucidation and provides detailed experimental protocols.

Molecular and Physicochemical Properties

This compound, also known by its IUPAC name 4-bromo-3-nitropyridin-2-amine, possesses the molecular formula C₅H₄BrN₃O₂ and a molecular weight of 218.01 g/mol .[2][3] While extensive experimental data on its physical properties are not widely published, predicted values suggest a boiling point of 309.1±37.0 °C and a density of 1.929±0.06 g/cm³.[2] It typically appears as a yellow solid and should be stored at 2-8°C under an inert atmosphere, protected from light.[2][4]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 84487-10-5[2][3] |

| IUPAC Name | 4-bromo-3-nitropyridin-2-amine[2][3][4] |

| Molecular Formula | C₅H₄BrN₃O₂[2][3] |

| Molecular Weight | 218.01 g/mol [2][3] |

| InChI Key | WCHFLLNYYVWJEI-UHFFFAOYSA-N[2][4] |

Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound relies on a combination of spectroscopic methods. Although experimentally verified data for this specific compound is limited in public literature, the following tables present predicted data and information from closely related analogs to serve as a foundational guide.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2-8.4 | d | ~5.0 | H-6 |

| ~7.0-7.2 | d | ~5.0 | H-5 |

| ~6.5-7.0 | br s | - | NH₂ |

Table 3: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158-160 | C-2 |

| ~150-152 | C-6 |

| ~135-137 | C-3 |

| ~110-112 | C-4 |

| ~110-112 | C-5 |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the presence of specific functional groups within the molecule.

Table 4: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (amino group) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1640-1600 | Strong | N-H bending (amino group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. A key feature to observe in the mass spectrum of this compound is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[1][3]

-

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).[1]

-

-

¹³C NMR Acquisition:

-

Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[1]

-

-

Data Processing:

-

Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample using one of the following methods:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[1]

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[1]

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[1]

-

Data Processing: The resulting interferogram is Fourier-transformed to generate the infrared spectrum.[1]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1]

-

Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements, for instance, a time-of-flight (TOF) or quadrupole mass analyzer.[1]

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.[1]

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The characteristic isotopic pattern of bromine should be evident.[1]

Visualized Workflows

Synthetic Pathway

Structural Characterization Workflow

The comprehensive structural characterization of a synthesized compound like this compound follows a logical progression of analytical techniques.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of 2-Bromo-3-nitropyridine-4-amine

This technical guide provides a comprehensive analysis of the chemical reactivity and functional groups of 2-Bromo-3-nitropyridine-4-amine, a key intermediate in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Properties and Data

This compound is a highly functionalized pyridine derivative with the chemical formula C₅H₄BrN₃O₂.[1][2] The unique arrangement of an amino group, a bromine atom, and a nitro group on the pyridine ring provides multiple reactive sites for chemical modification. This trifunctionalized scaffold is of significant interest for the synthesis of complex heterocyclic compounds, particularly in the development of kinase inhibitors.[3][4]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-Bromo-3-nitropyridin-4-amine |

| CAS Number | 84487-14-9 |

| Molecular Formula | C₅H₄BrN₃O₂ |

| Molecular Weight | 218.01 g/mol [5] |

| Appearance | Yellow solid[5] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 309.1±37.0 °C | [5] |

| Density | 1.929±0.06 g/cm³ | [5] |

| pKa | 1.31±0.47 | [1][5] |

Functional Group Analysis and Reactivity

The reactivity of this compound is dictated by the interplay of its three key functional groups on the electron-deficient pyridine ring.

-

Amino Group (-NH₂): The amino group at the 4-position is an electron-donating group, which can influence the electron density of the pyridine ring. It is also a site for reactions such as acylation, alkylation, and diazotization.

-

Bromo Group (-Br): The bromine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[6] It is also a versatile handle for various palladium-catalyzed cross-coupling reactions.[3][7][8]

-

Nitro Group (-NO₂): The electron-withdrawing nitro group at the 3-position strongly deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack.[6] The nitro group itself can be reduced to an amino group, providing a pathway to further functionalization.[7][9]

The combined electronic effects of these groups make the molecule susceptible to a variety of chemical transformations, making it a valuable building block in organic synthesis.

Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C4 position of the related isomer, 2-amino-4-bromo-3-nitropyridine, is susceptible to nucleophilic aromatic substitution by various nucleophiles such as amines, alcohols, and thiols.[3] This reactivity is enhanced by the electron-withdrawing nitro group. A similar reactivity can be expected for this compound, allowing for the introduction of diverse substituents at the 2-position.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the pyridine ring and various aryl or heteroaryl boronic acids.[3][8] This is a powerful method for constructing biaryl scaffolds commonly found in kinase inhibitors.[3]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a C-N bond between the pyridine ring and a primary or secondary amine.[3][8][10] This reaction is widely used in the synthesis of arylamines.[11]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or iron powder in acidic media.[7][12] This transformation yields a diaminopyridine derivative, which is a versatile intermediate for the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines.[3][7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromo-nitropyridine Derivative

This protocol is adapted from a procedure for a similar substrate.[3]

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Potassium carbonate (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, and potassium carbonate.

-

Add a mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Bromo-nitropyridine Derivative

This protocol is a general representation of the Buchwald-Hartwig amination.[3][11]

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

Procedure:

-

In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

-

Add this compound and anhydrous toluene.

-

Add the amine to the mixture.

-

Seal the Schlenk tube and heat the reaction mixture to a specified temperature (e.g., 100 °C) with stirring for 8-12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography.

General Procedure for the Reduction of the Nitro Group

This protocol is based on common methods for nitro group reduction.[7][12]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium bicarbonate solution

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow for the key transformations of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Amino-4-bromo-3-nitropyridine | 84487-10-5 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

2-Bromo-3-nitropyridine-4-amine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-3-nitropyridine-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided has been compiled from available safety data sheets and chemical databases. It is not exhaustive and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier before handling the material. All laboratory work should be conducted by qualified personnel using established safety protocols.

Introduction

This compound (CAS No. 84487-14-9) is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug development. Its specific arrangement of functional groups—an amine, a bromo group, and a nitro group—imparts unique reactivity, making it a key intermediate in the synthesis of complex heterocyclic compounds. Due to its chemical nature, understanding the safety and handling precautions is paramount for its use in a laboratory setting.

This guide provides a comprehensive overview of the known safety information, handling procedures, and emergency protocols for this compound and its closely related isomers.

Hazard Identification and Classification

Detailed safety information for this compound is limited. However, data for the compound and its isomers indicates that it should be handled as a hazardous substance. The primary hazards are associated with acute toxicity, and skin, eye, and respiratory irritation.

GHS Classification

The following tables summarize the available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information.

Table 1: GHS Classification for this compound (CAS: 84487-14-9)

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed. |

Note: Data for this specific isomer is limited. The classifications of closely related isomers suggest that other hazards may be present.

Table 2: GHS Classification for Related Isomers (for reference)

| Compound Name | CAS No. | Hazard Statements |

| 2-Amino-4-bromo-3-nitropyridine | 84487-10-5 | H302+H312+H332, H315, H319, H335.[1] |

| 2-Amino-3-bromo-5-nitropyridine | 15862-31-4 | H315, H319, H335.[2] |

| 2-Bromo-3-nitropyridine | 19755-53-4 | H315, H319, H335.[3] |

H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Hazard and Precautionary Statements

Table 3: Hazard and Precautionary Statements for this compound

| Type | Code | Statement |

| Hazard Statement | H302 | Harmful if swallowed. |

| Precautionary Statement | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

Table 4: Precautionary Statements for Related Isomers (Recommended for comprehensive safety)

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3] |

| P264 | Wash skin thoroughly after handling.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[2][3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[2][3] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[2] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] |

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical. The following table outlines the minimum requirements.

Table 5: Personal Protective Equipment (PPE) Requirements

| Body Area | Equipment | Standard |

| Eye/Face | Chemical splash goggles. A face shield should be worn in addition to goggles for splash-prone operations. | ANSI Z87.1 or European Standard EN166.[2] |

| Hand | Chemically resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for integrity before each use. | |

| Body | Flame-resistant lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities. | |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls are insufficient or during a spill. | |

| Footwear | Closed-toe, closed-heel shoes. |

Handling Procedures

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[2]

-

Minimizing Dust: This compound is a solid. Minimize dust generation and accumulation during handling.

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.

Storage Conditions

Proper storage is essential to maintain the stability of the compound and to prevent accidents.

-

Container: Store in a tightly closed container.[2]

-

Environment: Keep in a cool, dry, and well-ventilated area.[2]

-

Specific Conditions: For long-term stability, store at 2-8°C, under an inert atmosphere, and protected from light.[4]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure.

Table 6: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5] |

Accidental Release Measures

-

Evacuation: Evacuate personnel from the spill area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: Wear appropriate PPE. Avoid generating dust. Sweep up the material and place it into a suitable, labeled container for disposal.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Hazards from Combustion: During a fire, irritating and highly toxic gases (such as nitrogen oxides and hydrogen bromide) may be generated.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Visualized Workflows and Relationships

The following diagrams illustrate key logical workflows for handling and responding to incidents involving hazardous chemicals like this compound.

Caption: Risk assessment and control workflow for handling hazardous chemicals.

Caption: General first aid protocol for chemical exposure.

References

In-Depth Technical Guide: Storage and Stability of 2-Bromo-3-nitropyridine-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage and stability conditions for 2-Bromo-3-nitropyridine-4-amine (CAS No. 84487-14-9). The information herein is compiled from publicly available data sheets and general best practices for the handling of analogous chemical compounds.

Core Compound Information

This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical and research chemicals. Its stability is crucial for maintaining its purity and reactivity in downstream applications.

| Property | Value |

| CAS Number | 84487-14-9 |

| Molecular Formula | C₅H₄BrN₃O₂ |

| Molecular Weight | 218.01 g/mol |

| Appearance | Solid, typically a yellow powder or crystalline solid |

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier safety data sheets.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | To minimize thermal degradation and preserve chemical integrity. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation and reactions with atmospheric components. |

| Light | Keep in a dark place | To prevent photodegradation. |

| Moisture | Store in a dry environment | To prevent hydrolysis and other moisture-related degradation. |

Stability Profile

While specific experimental stability data for this compound is not extensively available in peer-reviewed literature, the following information can be inferred from its chemical structure and general knowledge of similar compounds.

Thermal Stability: The compound is expected to be relatively stable at the recommended storage temperature of 2-8°C. At elevated temperatures, thermal decomposition may occur.

Photosensitivity: Aromatic nitro compounds and pyridines can be susceptible to photodegradation upon exposure to UV or visible light. Therefore, protection from light is crucial.

Hygroscopicity: While not explicitly stated in all technical data sheets, compounds with amino and nitro groups can be hygroscopic. It is best practice to handle and store the compound in a dry environment.

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous reactions and degradation of the compound.

Experimental Protocols for Stability Assessment

The following are detailed, representative methodologies for key stability experiments based on ICH guidelines. These protocols are provided as a template for researchers to assess the stability of this compound.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the parent compound and detect any degradation products.

Photosensitivity Testing Protocol

Objective: To determine the susceptibility of the compound to degradation upon exposure to light.

Methodology:

-

Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

-

Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Analysis: After the exposure period, analyze both the exposed and dark control samples using a stability-indicating HPLC method. Compare the chromatograms to identify any photodegradants.

Hygroscopicity Testing Protocol

Objective: To assess the tendency of the compound to absorb moisture from the atmosphere.

Methodology:

-

Sample Preparation: Accurately weigh a sample of the dried compound (dried under vacuum at 40°C to a constant weight).

-

Exposure: Place the sample in a controlled humidity chamber (e.g., 25°C / 75% RH).

-

Analysis: Monitor the weight of the sample at regular intervals (e.g., 1, 3, 7, and 14 days).

-

Classification: Classify the hygroscopicity based on the percentage of weight gain.

Visualizations

Logical Workflow for Handling and Storage

Caption: Workflow for handling and storage of the compound.

Potential Degradation Pathways

Caption: Potential degradation pathways under stress conditions.

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-3-nitropyridine-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the novel chemical entity 2-Bromo-3-nitropyridine-4-amine. Direct quantitative experimental data for this compound is not extensively available in public literature. Therefore, this document outlines the critical physicochemical properties to be determined, presents detailed experimental protocols for their measurement, and offers a logical framework for interpreting the results.

Compound Identification and Core Properties

This compound is a substituted pyridine derivative. The presence of an amine group (basic), a nitro group (electron-withdrawing), and a bromo group, all on a pyridine ring, suggests that its solubility will be highly dependent on the pH and polarity of the solvent system. A summary of its basic identifiers is presented below.

Table 1: Core Properties of this compound

| Identifier | Value | Source |

| CAS Number | 84487-14-9 | [1][2] |

| Molecular Formula | C₅H₄BrN₃O₂ | [2] |

| Molecular Weight | 218.01 g/mol | [2] |

| Appearance | Solid (form may vary) | [3][4] |

| Storage | 2-8°C, under inert atmosphere | [3][4] |

Quantitative Solubility Profile (Template)

The primary goal for characterizing a new chemical entity is to determine its solubility in a range of pharmaceutically and chemically relevant solvents. The following table serves as a template for the data that should be collected. It is expected that this compound will exhibit low solubility in aqueous media and higher solubility in polar aprotic solvents.

Table 2: Target Solubility Data for this compound at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (M) |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | Data to be determined | Data to be determined |

| 0.1 N HCl (pH 1) | Aqueous Buffer | Data to be determined | Data to be determined |

| Water | Polar Protic | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Data to be determined | Data to be determined |

| Methanol | Polar Protic | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | Non-polar | Data to be determined | Data to be determined |

| Toluene | Non-polar | Data to be determined | Data to be determined |

Experimental Protocols

Accurate and reproducible data requires robust experimental design. The following protocols are standard methodologies for determining the thermodynamic solubility and ionization constant (pKa).

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[5] It measures the concentration of a saturated solution after a prolonged equilibration period.[6]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (HPLC grade)

-

2-5 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC or UV-Vis Spectrophotometer for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. An amount that is at least 2-3 times the estimated solubility is recommended to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7] The duration should be long enough that solubility values do not change between successive time points (e.g., 24h vs 48h).

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to sediment. For fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[5]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemical-resistant syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of calibration standards of the compound in the chosen solvent.

-

Dilute the filtered saturated solution with a known volume of solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the diluted sample and calibration standards using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, accounting for the dilution factor. Report the solubility in mg/mL and Molarity.

The amine group on the pyridine ring makes this compound a basic compound. Its pKa will dictate the pH at which it ionizes, profoundly impacting its aqueous solubility. Potentiometric titration is a precise method for pKa determination.[8]

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

Materials:

-

This compound

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized solutions of 0.1 M HCl and 0.1 M NaOH

-

Solvent (e.g., water, or a co-solvent system like 20% Methanol/Water if aqueous solubility is too low)

-

Potassium chloride (KCl) to maintain constant ionic strength

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of the chosen solvent to create a solution of known concentration (e.g., 1-5 mM).[8] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[8]

-

Initial pH Adjustment: Place the solution in a jacketed beaker on a magnetic stirrer. Immerse the pH electrode. If titrating the base with acid, the initial solution should be at its natural pH.

-

Titration: Begin stirring the solution. Add the titrant (0.1 M HCl) in small, precise increments (e.g., 0.05-0.1 mL) from the burette.

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.[8] Continue this process well past the equivalence point (the point of fastest pH change).

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Identify the equivalence point, which is the inflection point of the curve.

-

The pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point) is equal to the pKa of the compound.[9][10]

-

Perform the titration in triplicate to ensure reproducibility.[8]

-

Visualized Workflows and Relationships

Understanding the process of characterization and the factors influencing solubility is crucial for drug development professionals.

References

- 1. 84487-14-9|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | PCOVERY [pcovery.com]

- 4. This compound | ResBioAgro [resbioagro.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. benchchem.com [benchchem.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2-Bromo-3-nitropyridin-4-amine

This technical guide provides a detailed overview of the chemical compound 2-Bromo-3-nitropyridin-4-amine, including its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Nomenclature

-

IUPAC Name: 4-bromo-3-nitropyridin-2-amine[1]

-

Synonyms: 2-Amino-4-bromo-3-nitropyridine, 4-AMINO-2-BROMO-3-NITROPYRIDINE, 2-bromo-3-nitropyridin-4-amine, 2-Bromo-3-nitro-pyridin-4-ylamine, 4-Bromo-3-nitro-2-pyridinamine[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-3-nitropyridin-4-amine is presented in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrN₃O₂ | [1] |

| Molecular Weight | 218.01 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Boiling Point | 309.1 ± 37.0 °C (Predicted) | [1] |

| Density | 1.929 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.31 ± 0.47 (Predicted) | [1][3] |

| Storage Temperature | 2-8°C, under inert atmosphere, keep in dark place | [1] |

| CAS Number | 84487-10-5 | [1] |

| InChI Key | WCHFLLNYYVWJEI-UHFFFAOYSA-N | [1] |

Experimental Protocol: Synthesis of 2-Amino-4-bromo-3-nitropyridine

The following protocol describes the synthesis of 2-amino-4-bromo-3-nitropyridine via the nitration of 2-amino-4-bromopyridine. This method is based on established procedures for the nitration of similar aminopyridine substrates.[4]

Materials:

-

2-amino-4-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

40% Sodium Hydroxide (NaOH) solution

-

Crushed Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.[4]

-

Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine to the stirred sulfuric acid. It is crucial to maintain the temperature below 5°C during this addition to control the reaction.[4]

-

Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding a stoichiometric amount of concentrated nitric acid to a small amount of chilled concentrated sulfuric acid. Cool this mixture in an ice bath. Slowly add the cold nitrating mixture dropwise to the solution of 2-amino-4-bromopyridine in sulfuric acid, ensuring the reaction temperature is maintained between -5°C and 5°C.[5] After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

-

Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.[4]

-

Isolation: A yellow precipitate of 2-amino-4-bromo-3-nitropyridine will form. Collect this solid by vacuum filtration using a Büchner funnel.[4]

-

Purification: Wash the collected solid thoroughly with cold water until the washings are neutral to pH paper and free of sulfate ions. For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol.[4] Dry the purified product under vacuum.[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-amino-4-bromo-3-nitropyridine.

Caption: Workflow for the synthesis of 2-amino-4-bromo-3-nitropyridine.

References

Theoretical Properties of 2-Bromo-3-nitropyridine-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-nitropyridine-4-amine is a substituted pyridine derivative with the chemical formula C₅H₄BrN₃O₂. As a functionalized heterocyclic compound, it holds potential as a versatile building block in medicinal chemistry and materials science. The presence of three distinct functional groups on the pyridine ring—a bromo group, a nitro group, and an amino group—imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the halogen atom, combined with the electron-donating properties of the amino group, creates a nuanced electronic landscape that can be exploited in various chemical transformations.

This technical guide provides a summary of the available and predicted theoretical properties of this compound, its plausible synthesis, and general protocols for its characterization. It is important to note that this specific isomer is not as extensively documented in scientific literature as its counterpart, 2-amino-4-bromo-3-nitropyridine. Therefore, some of the presented data is based on theoretical predictions and analogies to structurally related compounds.

Core Properties and Data

The fundamental molecular characteristics of this compound are summarized below. These identifiers are crucial for accurately sourcing and referencing the compound in research and development.

| Identifier | Value | Source |

| CAS Number | 84487-14-9 | [1][2] |

| IUPAC Name | 2-bromo-3-nitropyridin-4-amine | [1] |

| Synonyms | 4-Amino-2-bromo-3-nitropyridine | [1] |

| Molecular Formula | C₅H₄BrN₃O₂ | [1] |

| Molecular Weight | 218.01 g/mol | [1] |

| Purity (typical) | ≥97% | |

| Physical Form | Solid (Predicted) | |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place |

Theoretical Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following table outlines the predicted chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound. These predictions are based on the electronic environment of the nuclei, influenced by the inductive and resonance effects of the bromo, nitro, and amino substituents.

| ¹H NMR (Proton NMR) | |||

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0-8.2 | d | ~5.0 | H-6 |

| ~6.8-7.0 | d | ~5.0 | H-5 |

| ~6.0-6.5 | br s | - | NH₂ |

| ¹³C NMR (Carbon-13 NMR) | |||

| Predicted Chemical Shift (δ, ppm) | Assignment | ||

| ~155-158 | C-4 | ||

| ~150-153 | C-6 | ||

| ~138-141 | C-3 | ||

| ~118-121 | C-2 | ||

| ~108-111 | C-5 |

Infrared (IR) Spectroscopy (Predicted)

The predicted infrared absorption frequencies for this compound are listed below. These correspond to the characteristic vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (amino group) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1640-1600 | Strong | N-H bending (amino group) |

| 1550-1500 | Strong | N-O asymmetric stretching (nitro group) |

| 1350-1300 | Strong | N-O symmetric stretching (nitro group) |

| ~1100 | Medium | C-Br stretching |

Experimental Protocols

Plausible Synthetic Route

Step 1: Synthesis of 2-Bromo-4-aminopyridine (Precursor)

The synthesis of the precursor could be achieved through various established methods for the functionalization of pyridine rings.

Step 2: Nitration of 2-Bromo-4-aminopyridine

Materials:

-

2-Bromo-4-aminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Sodium Hydroxide (NaOH) solution (for neutralization)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add a measured volume of concentrated sulfuric acid.

-

Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add the 2-bromo-4-aminopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.

-

Nitration: In a separate beaker, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid), and cool it in an ice bath. Add the cold mixed acid dropwise to the reaction flask, maintaining the temperature below 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5°C for a specified duration. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Isolation and Purification: Neutralize the acidic solution with a suitable base (e.g., NaOH solution) to precipitate the crude product. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be clearly distinguishable.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Generalized Experimental Workflow

Caption: Generalized workflow for synthesis and characterization.

References

Methodological & Application

synthesis of 2-Bromo-3-nitropyridine-4-amine from 2-amino-4-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-Bromo-3-nitropyridine-4-amine, a valuable intermediate in pharmaceutical development, starting from 2-amino-4-bromopyridine. The synthesis involves a mixed-acid nitration, a common yet challenging electrophilic aromatic substitution on an electron-deficient pyridine ring.[1] This application note outlines the detailed experimental procedure, data presentation, and a visual workflow to ensure a reliable and reproducible laboratory-scale synthesis. Key challenges, such as regioselectivity and potential side reactions, are also addressed to aid in troubleshooting and optimization.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Amount | Moles | Purity |

| Starting Material | ||||||

| 2-amino-4-bromopyridine | C₅H₅BrN₂ | 175.01 | 84249-14-9 | 8.7 g | 0.05 | ≥97% |

| Reagents | ||||||

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | 50 mL | - | - |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 | 3.6 mL | ~0.057 | - |

| 40% Sodium Hydroxide Solution | NaOH | 40.00 | 1310-73-2 | As needed | - | - |

| Product | ||||||

| This compound | C₅H₄BrN₃O₂ | 218.01 | 84487-14-9 | Theoretical: 10.9 g | 0.05 | ≥97% |

Note on Yield: The yield of this reaction can be variable and is often low due to the formation of the undesired 2-amino-4-bromo-5-nitropyridine isomer.[2] Careful control of the reaction temperature is crucial for maximizing the yield of the desired 3-nitro product.[2] Optimization of the nitric acid to sulfuric acid ratio may also improve regioselectivity.[2]

Experimental Protocol

This protocol is adapted from established procedures for the nitration of aminopyridines.[1]

Materials:

-

2-amino-4-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

40% Sodium Hydroxide (NaOH) solution

-

Crushed Ice

-

Distilled Water

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.

-

Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and portion-wise, add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C during the addition.[1]

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.6 mL of concentrated nitric acid to a small amount of chilled concentrated sulfuric acid. Allow the mixture to cool.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-amino-4-bromopyridine in sulfuric acid. The addition rate should be controlled to maintain the reaction temperature between -5°C and 5°C.[2]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring to precipitate the product.[1]

-

Neutralization: Slowly neutralize the acidic solution with a 40% sodium hydroxide solution while keeping the mixture cool in an ice bath. Adjust the pH to approximately 7-8 to ensure complete precipitation of the product.[2]

-

Isolation: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.[1]

-

Purification: Wash the collected solid thoroughly with cold water until the washings are neutral to pH paper.[1] For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.[1]

-

Drying: Dry the purified product under vacuum to obtain this compound.

Workflow Diagram

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 2-Bromo-3-nitropyridine-4-amine as a Versatile Intermediate for Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-3-nitropyridine-4-amine as a key intermediate in the development of kinase inhibitors. This document offers detailed experimental protocols for the derivatization of this versatile building block and presents representative data on the biological activity of resulting kinase inhibitor scaffolds.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies. Substituted pyridines are a common scaffold in kinase inhibitor design due to their ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.

This compound is a highly functionalized pyridine derivative that serves as a valuable starting material for the synthesis of diverse heterocyclic compounds with potential as kinase inhibitors. The strategic placement of the bromo, nitro, and amino groups provides multiple reactive handles for chemical modification, allowing for the construction of complex molecular architectures. This intermediate is particularly useful for the synthesis of fused heterocyclic systems, such as imidazo[4,5-c]pyridines, which are bioisosteres of purines and are found in numerous kinase inhibitors.

Key Synthetic Transformations

The chemical versatility of this compound allows for several key synthetic transformations to generate a diverse library of derivatives. The primary synthetic strategy involves the functionalization at the 2-position via displacement of the bromine atom, followed by reduction of the nitro group and subsequent cyclization to form the desired fused heterocyclic core.

Caption: General synthetic workflow for kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

-

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridine C2 position and various aryl or heteroaryl boronic acids. The resulting 2-aryl-3-nitropyridine-4-amine derivatives are valuable precursors for kinase inhibitors.

-

Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond by coupling the C2 position with a diverse array of primary and secondary amines. This is a powerful tool for introducing key pharmacophoric elements.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the pyridine ring, making the bromine atom at the 2-position susceptible to nucleophilic aromatic substitution by various nucleophiles, such as amines, alcohols, and thiols.

Nitro Group Reduction and Cyclization

A crucial step in the synthesis of many kinase inhibitor scaffolds is the reduction of the nitro group at the 3-position to an amino group. This resulting 2-substituted-pyridine-3,4-diamine can then undergo cyclization with various reagents (e.g., aldehydes, carboxylic acids, or their derivatives) to form fused bicyclic systems like imidazo[4,5-c]pyridines.

Experimental Protocols

Note: The following protocols are generalized procedures. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (5 mol%).

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Glovebox or Schlenk line

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

-

Add this compound (1.0 eq.) and the anhydrous solvent.

-

Add the amine (1.2 eq.) to the mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite, washing with the organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Protocol 3: Nitro Group Reduction

This protocol describes the reduction of the nitro group of a 2-substituted-3-nitropyridine-4-amine to the corresponding diamine.

Materials:

-

2-Substituted-3-nitropyridine-4-amine

-

Reducing agent (e.g., Fe powder and NH₄Cl, or H₂ with Pd/C)

-

Solvent (e.g., Ethanol/Water)

Procedure (using Fe/NH₄Cl):

-

To a round-bottom flask, add the 2-substituted-3-nitropyridine-4-amine (1.0 eq.) and a mixture of ethanol and water.

-

Add iron powder (5.0 eq.) and ammonium chloride (5.0 eq.).

-

Heat the mixture to reflux and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can often be used in the next step without further purification.

Protocol 4: Synthesis of Imidazo[4,5-c]pyridine Core

This protocol describes the cyclization of a 2-substituted-pyridine-3,4-diamine with an aldehyde to form the imidazo[4,5-c]pyridine scaffold.

Materials:

-

2-Substituted-pyridine-3,4-diamine

-

Aldehyde (1.1 equivalents)

-

Oxidizing agent (e.g., NaHSO₃ or air)

-

Solvent (e.g., Ethanol or DMF)

Procedure:

-

Dissolve the 2-substituted-pyridine-3,4-diamine (1.0 eq.) in the chosen solvent.

-

Add the aldehyde (1.1 eq.) and an oxidizing agent if necessary.

-

Heat the reaction mixture to reflux until the cyclization is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative inhibitory activities of kinase inhibitors that feature a core scaffold derivable from aminobromonitropyridine intermediates. It is important to note that the specific starting material for each of these inhibitors may vary, but the data illustrates the potential of the resulting heterocyclic systems.

| Kinase Inhibitor Scaffold | Target Kinase(s) | IC₅₀ (nM) | Reference Compound |